molecular formula C13H17NO3 B14592504 {3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile CAS No. 61367-66-6

{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile

Cat. No.: B14592504
CAS No.: 61367-66-6
M. Wt: 235.28 g/mol
InChI Key: WVVAVOKROUOORC-UHFFFAOYSA-N
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Description

{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile typically involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the isopropyl ether. This intermediate is then subjected to a cyanation reaction to introduce the acetonitrile group. The reaction conditions often include the use of solvents like methanol or ethanol and purification steps such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and acetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)acetonitrile: Similar in structure but lacks the isopropyl ether group.

    (3,5-Dimethoxyphenyl)acetonitrile: Similar but without the isopropyl substitution.

Uniqueness

This structural feature enhances its solubility and interaction with various reagents and biological targets .

Properties

CAS No.

61367-66-6

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3,5-dimethoxy-4-propan-2-yloxyphenyl)acetonitrile

InChI

InChI=1S/C13H17NO3/c1-9(2)17-13-11(15-3)7-10(5-6-14)8-12(13)16-4/h7-9H,5H2,1-4H3

InChI Key

WVVAVOKROUOORC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)CC#N)OC

Origin of Product

United States

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